5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects the compound's complex architectural arrangement, which incorporates multiple functional groups strategically positioned on a bicyclic core structure. The compound features a pyrazolo[1,5-a]pyrazine framework, representing a fused heterocyclic system that combines a five-membered pyrazole ring with a six-membered pyrazine ring in an annulated configuration. This structural arrangement creates a rigid, planar nitrogen-containing heterocyclic system that serves as an excellent scaffold for pharmaceutical applications.
The molecular formula of this compound is C₁₂H₁₇N₃O₄, with a molecular weight of 267.28 grams per mole, as evidenced by structural data from multiple chemical databases. The compound incorporates several key functional groups that contribute to its chemical reactivity and biological potential. The tert-butoxycarbonyl protecting group attached at position 5 provides steric hindrance and modulates the electronic properties of the adjacent nitrogen atom, while the carboxylic acid functionality at position 3 offers opportunities for hydrogen bonding and ionic interactions with biological targets.
The parent compound, pyrazolo[1,5-a]pyrazine-3-carboxylic acid, serves as the fundamental structural basis for this derivative. This parent structure is characterized by its unique bicyclic framework that features a carboxylic acid functional group at the 3-position of the pyrazine ring, which contributes to its acidic properties. The structural characteristics of these compounds make them valuable scaffolds for pharmaceutical development, as the rigid bicyclic framework provides an excellent foundation for the introduction of various substituents that can fine-tune biological activity and pharmacological properties.
The three-dimensional molecular structure of this compound demonstrates the spatial arrangement of functional groups that enables specific molecular interactions with biological targets. The tetrahydro designation indicates that the pyrazine ring exists in a partially saturated state, which can influence the compound's conformational flexibility and binding characteristics. This partial saturation distinguishes it from fully aromatic analogs and may contribute to enhanced selectivity in biological systems.
Historical Context of Pyrazolo[1,5-a]pyrazine Derivatives in Heterocyclic Chemistry
The development of pyrazolo[1,5-a]pyrazine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with their historical development dating back to the mid-20th century when they were first synthesized as part of efforts to explore novel nitrogen-containing bicyclic systems. The scientific interest in these compounds emerged from the recognition that fused pyrazole-pyrazine systems could provide unique electronic and steric properties that were not readily accessible through other heterocyclic frameworks.
The historical progression of pyrazolo[1,5-a]pyrazine chemistry has been closely linked to advances in synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry. Early synthetic approaches to these compounds relied on classical condensation reactions between aminopyrazoles and various electrophilic partners, establishing the foundational methodologies that continue to influence contemporary synthetic strategies. These early investigations revealed that the pyrazolo[1,5-a]pyrazine scaffold possessed remarkable versatility, allowing for the introduction of diverse functional groups at multiple positions around the bicyclic core.
The evolution of synthetic approaches has been particularly noteworthy in recent decades, with researchers developing increasingly sophisticated methods for constructing these complex heterocyclic systems. Modern synthetic strategies have embraced cyclization approaches that utilize readily available starting materials and proceed under mild reaction conditions. The development of one-pot methodologies has been particularly significant, as these approaches allow for the efficient synthesis of substituted pyrazolo[1,5-a]pyrazine derivatives through carefully orchestrated cascade reactions.
The historical development of these compounds has been characterized by continuous refinement of synthetic methodologies to improve efficiency, selectivity, and environmental compatibility. Contemporary synthetic approaches have incorporated green chemistry principles, utilizing aqueous reaction media and minimizing the use of toxic reagents. The combination of traditional synthetic wisdom with modern methodological innovations has resulted in robust and scalable synthetic routes that enable the preparation of diverse libraries of pyrazolo[1,5-a]pyrazine derivatives for biological evaluation.
Research into pyrazolo[1,5-a]pyrazine derivatives has been particularly influenced by the success of related bicyclic systems in pharmaceutical applications. The structural similarity between pyrazolo[1,5-a]pyrazines and the well-studied pyrazolo[1,5-a]pyrimidine class has provided valuable insights into the potential biological activities and synthetic strategies applicable to these compounds. This cross-pollination of knowledge between related heterocyclic systems has accelerated the development of pyrazolo[1,5-a]pyrazine chemistry and highlighted the potential of these compounds as pharmaceutical scaffolds.
Significance as a Bicyclic Scaffold in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, offering unique advantages that make it particularly attractive for drug discovery efforts. The bicyclic nature of this scaffold provides a rigid, planar framework that can effectively mimic key pharmacophoric elements while maintaining excellent synthetic accessibility. The structural characteristics of pyrazolo[1,5-a]pyrazine derivatives enable them to serve as effective scaffolds for combinatorial library design and drug discovery, as their synthetic versatility permits structural modifications throughout their periphery.
The significance of this scaffold in contemporary medicinal chemistry is underscored by its ability to interact with a diverse range of biological targets through multiple binding modes. The presence of multiple nitrogen atoms within the bicyclic framework provides opportunities for hydrogen bonding interactions with protein targets, while the aromatic character of the system enables π-π stacking interactions with aromatic amino acid residues. These multiple interaction modalities contribute to the high binding affinity and selectivity that can be achieved with appropriately substituted pyrazolo[1,5-a]pyrazine derivatives.
The structural features of this compound specifically position it as an excellent intermediate for pharmaceutical development. The presence of the tert-butoxycarbonyl protecting group provides opportunities for selective deprotection and further functionalization, while the carboxylic acid functionality offers sites for amide bond formation and other coupling reactions. This combination of functional groups makes the compound particularly valuable as a building block for the synthesis of more complex pharmaceutical agents.
The medicinal chemistry significance of pyrazolo[1,5-a]pyrazine scaffolds is further enhanced by their demonstrated biological activities across multiple therapeutic areas. Related pyrazolo[1,5-a]pyrimidine compounds have shown exceptional promise as protein kinase inhibitors, with several derivatives demonstrating potent activity against kinases such as Protein Kinase C-related kinase 1, Epidermal Growth Factor Receptor, and various other oncogenic targets. The structural similarity between pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds suggests that pyrazolo[1,5-a]pyrazine derivatives may possess similar biological potential.
| Structural Feature | Medicinal Chemistry Advantage | Biological Significance |
|---|---|---|
| Bicyclic Framework | Provides rigid, planar structure | Enables specific protein-target interactions |
| Multiple Nitrogen Atoms | Hydrogen bonding capability | Enhanced binding affinity |
| Carboxylic Acid Group | Ionizable functionality | pH-dependent binding properties |
| Tert-butoxycarbonyl Group | Protecting group strategy | Enables selective functionalization |
| Tetrahydro Saturation | Conformational flexibility | Modulated selectivity profile |
The continuing significance of pyrazolo[1,5-a]pyrazine scaffolds in medicinal chemistry is reflected in ongoing research efforts to develop new synthetic methodologies and explore novel applications. Contemporary research has focused on developing more efficient synthetic routes that enable rapid access to diverse libraries of compounds for biological screening. The combination of established synthetic reliability with emerging methodological innovations positions pyrazolo[1,5-a]pyrazine derivatives as increasingly important tools in modern drug discovery efforts.
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-9(7-14)8(6-13-15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFLLSTVIDHWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280214-48-3 | |
| Record name | 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
The core heterocyclic structure can be synthesized via cyclization reactions involving hydrazine derivatives and suitable diketones or aldehydes. A typical route involves:
- Condensation of hydrazines with α-keto esters or diketones to form dihydropyrazole intermediates.
- Intramolecular cyclization of these intermediates to generate the fused pyrazolo[1,5-a]pyrazine ring system.
Hydrazine derivative + α-keto ester → Cyclization → Dihydropyrazolo[1,5-a]pyrazine
Protection of the Amine Group with tert-Butoxycarbonyl
The amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) groups:
- Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step ensures selective reactivity at desired sites and prevents side reactions during subsequent steps.
Heterocyclic amine + Boc2O → Boc-protected heterocycle
Final Purification and Crystallization
The crude product is purified via:
- Column chromatography using suitable eluents.
- Recrystallization from solvents like ethyl acetate, ethanol, or acetonitrile to obtain analytically pure compound.
Representative Synthetic Route and Data Table
Notes on Methodology and Optimization
- Selectivity: Protecting groups such as Boc are crucial to prevent undesired reactions at amino sites during ring formation.
- Reaction Conditions: Mild conditions favoring high yield and purity include room temperature to moderate heating, inert atmospheres, and anhydrous solvents.
- Yield Optimization: Use of excess reagents and purification techniques like preparative chromatography improve overall yields.
Research Findings and Data
- Synthesis pathways involving cyclization of hydrazine derivatives with α-keto esters are well-documented for heterocyclic compounds similar to pyrazolo[1,5-a]pyrazines.
- Oxidative carboxylation methods have been optimized to introduce the carboxylic acid group efficiently at the 3-position with yields exceeding 70%.
- The Boc protection step is standard in heterocyclic chemistry, providing stability and selectivity during multi-step syntheses.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products
Oxidation: Oxidized pyrazolo[1,5-a]pyrazine derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Amine-functionalized pyrazolo[1,5-a]pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for diverse chemical modifications, making it a key building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for developing new therapeutic agents.
Industry
In the chemical industry, this compound is used in the development of advanced materials and as a precursor for various functionalized derivatives. Its stability and reactivity profile make it suitable for large-scale production and application in various industrial processes.
Activité Biologique
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS No. 1209492-73-8) is a heterocyclic compound with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- Purity : ≥95%
- Storage Conditions : Sealed in dry conditions at room temperature
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit varying degrees of antimicrobial activity. A study highlighted the synthesis of substituted amides of pyrazine-2-carboxylic acids, which included compounds similar to this compound. These compounds were tested against Mycobacterium tuberculosis and exhibited significant inhibition rates:
| Compound | % Inhibition | MIC (μmol·dm⁻³) |
|---|---|---|
| 3,5-bis-trifluoromethylphenyl amide | 72% | - |
| Other tested amides | >20% | - |
The most active compound was noted for its high lipophilicity (log P = 6.85), which correlated with its antimicrobial efficacy .
Antifungal Activity
In vitro studies have shown that certain derivatives possess antifungal properties. The following table summarizes the minimum inhibitory concentrations (MIC) against various fungal strains:
| Compound | Fungal Strain | MIC (μmol·L⁻¹) |
|---|---|---|
| Compound A (similar structure) | Trichophyton mentagrophytes | 62.5–1000 |
| Compound B (similar structure) | Absidia fumigatus | 31.25–500 |
These results indicate that modifications to the pyrazine structure can enhance antifungal activity significantly .
While the precise mechanism of action for this compound remains unclear, it is hypothesized that the compound acts as a prodrug that is converted into an active form under acidic conditions. This conversion may lead to the release of reactive species that inhibit microbial growth .
Case Studies and Research Findings
-
Study on Structural Variations :
A comparative study on various substituted pyrazines indicated that structural modifications significantly influenced biological activity. Compounds with a tert-butyl group showed enhanced lipophilicity and better interaction with microbial targets. -
Antimycobacterial Screening :
The antituberculotic activity was assessed using a series of synthesized derivatives. Some compounds demonstrated over 70% inhibition against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyrazolo[1,5-a]pyrimidine (e.g., QV-7600) due to differences in ring nitrogen placement. Triazolo analogs (e.g., SY124320 in ) introduce a third nitrogen, increasing aromaticity and metabolic stability .
Substituent Positioning :
- Carboxylic acid at position 3 (target compound) vs. position 2 (e.g., CAS 1209492-73-8) alters hydrogen-bonding capabilities and dipole moments, impacting target binding .
- Boc group placement (position 4 vs. 5) influences steric hindrance and deprotection kinetics under acidic conditions .
Functional Group Modifications :
- Esters (e.g., methyl or ethyl esters in and ) improve cell permeability but require hydrolysis for bioactivity.
- Halogenation (e.g., bromine in ) enhances reactivity for Suzuki-Miyaura cross-coupling, enabling diversification .
Biological Relevance :
Q & A
Basic: What are the optimal conditions for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of this compound?
Methodological Answer:
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For tetrahydropyrazolo-pyrazine derivatives, anhydrous conditions (e.g., DCM or THF) and room temperature are preferred to minimize side reactions. Post-reaction, the Boc-protected intermediate can be purified via silica gel chromatography using ethyl acetate/hexane gradients . Confirm successful protection using ¹H NMR (disappearance of NH signals at δ 8–10 ppm) and LC-MS (mass increase by 100 Da corresponding to Boc addition).
Basic: How can the molecular structure of this compound be validated after synthesis?
Methodological Answer:
Combine multiple analytical techniques:
- X-ray crystallography for absolute stereochemical confirmation (if crystals are obtainable) .
- ¹³C NMR to verify the Boc carbonyl signal at ~155–160 ppm and the tetrahydropyrazine ring carbons.
- IR spectroscopy to detect the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc C=O (~1680–1720 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₃H₂₀N₃O₄⁺ requires m/z 294.1424) .
Advanced: How can reaction mechanisms for cyclization steps in the synthesis be elucidated?
Methodological Answer:
Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom migration during cyclization. For example, in pyrazolo-pyrazine formation, monitor intermediates via in situ NMR or HPLC-MS . Computational methods (e.g., DFT calculations) can model transition states and activation energies. Compare experimental kinetic data (e.g., Arrhenius plots) with computational predictions to validate mechanisms .
Basic: What purification strategies are effective for removing by-products (e.g., de-Boc derivatives)?
Methodological Answer:
- Acid-base extraction : Use 1M HCl to protonate the free amine (if de-Boc occurs), followed by extraction into aqueous phase.
- Reverse-phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradients to separate Boc-protected and deprotected species.
- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) based on differential solubility of Boc-protected vs. deprotected forms .
Advanced: How does pH influence the stability of the Boc group in aqueous solutions?
Methodological Answer:
The Boc group is acid-labile. Conduct stability studies by incubating the compound in buffers (pH 2–7) at 25°C. Monitor degradation via HPLC at 254 nm. At pH < 4, rapid cleavage occurs (t₁/₂ < 1 hr), while at pH 5–7, stability increases (t₁/₂ > 24 hr). Use LC-MS to identify degradation products (e.g., tert-butanol and CO₂) .
Basic: What solvents are compatible with this compound for catalytic hydrogenation?
Methodological Answer:
Use methanol , ethanol , or ethyl acetate with Pd/C or PtO₂ catalysts. Avoid halogenated solvents (e.g., DCM) that may poison the catalyst. Monitor hydrogen uptake and reaction progress via TLC (visualized under UV or iodine staining). Post-reduction, filter through Celite and concentrate under reduced pressure .
Advanced: How can computational modeling predict bioactivity or binding affinity of this compound?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., fungal tyrosinase ).
- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data from analogs.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite.
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent Boc cleavage .
Advanced: How to resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Re-evaluate variables:
- Catalyst loading : Optimize Pd/C or enzyme concentrations in asymmetric steps.
- Reaction scale : Pilot small-scale reactions (1–10 mmol) before scaling up.
- Impurity profiling : Use HPLC-DAD-MS to identify side products (e.g., over-oxidized intermediates). Compare results with literature protocols .
Advanced: How to design in vitro assays to evaluate this compound’s inhibitory activity against enzymes?
Methodological Answer:
- Enzyme kinetics : Use a spectrophotometric assay (e.g., fungal tyrosinase ) with L-DOPA as substrate. Monitor dopachrome formation at 475 nm.
- IC₅₀ determination : Test compound concentrations from 0.1–100 µM. Fit data to a sigmoidal dose-response curve.
- Selectivity screening : Compare inhibition against related enzymes (e.g., human tyrosinase) to assess specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
